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Compound of Interest

(R)-1-Methylpiperidine-2-
Compound Name:
carboxylic acid

Cat. No. B055604

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (R)-1-
Methylpiperidine-2-carboxylic acid (also known as N-Methyl-D-pipecolic acid). While
comprehensive, experimentally-derived datasets for this specific molecule are not readily
available in public databases, this document outlines the predicted spectroscopic
characteristics based on its chemical structure and data from analogous compounds. The
information herein serves as a valuable resource for the identification, characterization, and
quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (R)-1-Methylpiperidine-2-carboxylic acid. These
predictions are derived from the analysis of its constituent functional groups—a tertiary amine
within a piperidine ring and a carboxylic acid.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 Broad Singlet 1H -COOH
~3.0-3.2 Multiplet 1H H-2 (o to COOH)
~2.8-3.0 Multiplet 1H H-6 (equatorial)
~2.3-2.5 Singlet 3H -NCHs
~2.1-2.3 Multiplet 1H H-6 (axial)
~1.5-1.9 Multiplet 6H H-3, H-4, H-5

Predicted solvent: CDCIs or D20. The carboxylic acid proton is exchangeable and may not be

observed in D20.

. 1 13

Chemical Shift (8) ppm

Assignment

~175-180 -COOH
~65-70 C-2
~55-60 C-6
~42-47 -NCHs
~25-35 C-3,C-5
~20-25 C-4

Predicted solvent: CDCIz

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
2950-2850 Medium C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic Acid)
~1465 Medium C-H bend (CH2)

~1200-1300 Medium C-O stretch

Sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z Ratio Fragmentation
143.09 [M]* (Molecular lon)
98 Loss of -COOH (Carboxylic Acid group)

84 Decarboxylation followed by loss of a methyl
radical

lonization method: Electron lonization (El) or Electrospray lonization (ESI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above. These protocols are based on standard practices for the analysis of
small organic molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra would be recorded on a Bruker UltraShield Plus Avance Il 500 MHz
spectrometer.[1] The sample would be dissolved in an appropriate deuterated solvent (e.g.,
CDCIs, D20, or CDs0OD). *H NMR chemical shifts are reported in parts per million (ppm) and
referenced to the residual protio solvent signal (e.g., CDCls at 7.26 ppm).[1] Data for *H NMR
would be reported as follows: chemical shift (& ppm), multiplicity (s = singlet, d = doublet, t =
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triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. *3C NMR spectra
would be recorded at 125 MHz, with chemical shifts referenced to the solvent signal (e.qg.,
CDClsz at 77.16 ppm).[1]

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer.[1] The data
would be collected from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr
pellet. The spectral data is reported in wavenumbers (cm~1).[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS data would be obtained from the Princeton University Mass Spectral Facility using an
ESI-TOF (Electrospray lonization - Time of Flight) mass spectrometer.[1] Calculated m/z values
for the molecular ion ((M+H]* or [M+Na]*) would be compared to the found values to confirm
the elemental composition.

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical workflow from sample preparation to
final structure elucidation. This process is crucial for ensuring data quality and accurate
interpretation.
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General workflow for spectroscopic analysis.

The interpretation of the collective data is key. The IR spectrum identifies the presence of the
carboxylic acid and aliphatic C-H bonds. Mass spectrometry confirms the molecular weight and
elemental formula. Finally, *H and 13C NMR provide detailed information about the connectivity
and chemical environment of each atom in the molecule, allowing for unambiguous structure
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of (R)-1-
Methylpiperidine-2-carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b055604#spectroscopic-data-nmr-
ir-ms-for-r-1-methylpiperidine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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